REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH:4]([CH2:13]O)[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].C(N(CC)CC)C.C1(C)C=CC=CC=1>O1CCCC1>[CH3:1][O:2][C:3](=[O:15])[C:4](=[CH2:13])[NH:5][C:6]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:7]
|
Name
|
|
Quantity
|
5.48 g
|
Type
|
reactant
|
Smiles
|
COC(C(NC(=O)OC(C)(C)C)CO)=O
|
Name
|
|
Quantity
|
3.48 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted several times with tert-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
The combined extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil which
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(NC(=O)OC(C)(C)C)=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |